2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These derivatives are known for their unique three-dimensional structures, which make them valuable in various fields, including materials science, drug discovery, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at specific positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are not accessible to more traditional molecules, potentially leading to novel biological activities .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a building block in organic synthesis.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are used as mimetics for ortho/meta-substituted arenes and have applications in medicinal chemistry.
Bicyclo[2.1.1]hexane: Another bicyclic compound with applications in creating sp3-rich chemical space.
Uniqueness
What sets 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of the bicyclo[1.1.1]pentane core with the dioxaborolane functional group. This unique structure imparts specific chemical and physical properties that are valuable in various applications, from drug discovery to materials science .
Properties
Molecular Formula |
C16H25BO2 |
---|---|
Molecular Weight |
260.2 g/mol |
IUPAC Name |
2-(2-cyclopropyl-3-ethenyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO2/c1-6-15-9-16(10-15,12(15)11-7-8-11)17-18-13(2,3)14(4,5)19-17/h6,11-12H,1,7-10H2,2-5H3 |
InChI Key |
MWBAZKFWUPSCLP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C=C |
Origin of Product |
United States |
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